4-Fluoro-2-nitro-N-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELGNVHWXQYICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379161 | |
| Record name | 4-Fluoro-2-nitro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-05-2 | |
| Record name | 4-Fluoro-2-nitro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 704-05-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Fluoro 2 Nitro N Methylaniline
Precursor Synthesis Routes to 4-Fluoro-2-nitro-N-methylaniline
The synthesis of this compound can be approached by constructing the molecule in a stepwise fashion, typically involving the introduction of the nitro and methyl groups onto a fluorinated aniline (B41778) core. The two primary retrosynthetic pathways involve either nitration of an N-methylated fluoroaniline (B8554772) or methylation of a fluoro-nitroaniline.
Nitration Strategies for Aniline Derivatives
The introduction of a nitro group onto an aniline ring is a classic electrophilic aromatic substitution. However, the presence of the activating amino group can lead to challenges such as over-nitration and oxidation by the strong nitric acid/sulfuric acid mixtures. To circumvent these issues, a common strategy involves the temporary protection of the amino group.
For instance, in the synthesis of related fluoro-nitroaniline compounds, the aniline is first acylated to form an acetanilide. This acetamido group is less activating and more sterically hindering than the amino group, which helps to control the regioselectivity of the subsequent nitration and prevents oxidative side reactions. A patent for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436) describes protecting 4-fluoro-2-methoxy aniline before nitrating with an agent like nitric acid or potassium nitrate (B79036) in the presence of an acid. google.com After the nitration step, the protecting group is removed by hydrolysis to yield the desired nitroaniline. google.com A similar strategy could be employed starting from N-methyl-4-fluoroaniline, where the N-methylamino group would be protected before nitration to direct the nitro group to the ortho position.
Methylation Procedures for Fluoro-nitroanilines
An alternative and more direct route to this compound involves the N-methylation of its precursor, 4-fluoro-2-nitroaniline (B1293508). sigmaaldrich.com This starting material is commercially available. sigmaaldrich.com The methylation can be achieved through various methods.
One approach is direct N-alkylation using a methylating agent. A procedure analogous to the synthesis of 2-Fluoro-N-methylaniline involves reacting the corresponding fluoroaniline with dimethyl carbonate in the presence of a basic molecular sieve catalyst, which serves as a green and efficient method. chemicalbook.com
Another documented method for methylating a nitroaniline involves a multi-step sequence. For example, a patented process for preparing N-methyl-p-nitroaniline involves first reacting p-nitroaniline with formic acid to get N-formyl p-nitroaniline. google.com This intermediate is then treated with a base like potassium tert-butoxide and a methylating agent such as methyl iodide (CH₃I). google.com The final step involves the removal of the formyl group to yield the N-methylated product. google.com This method offers an alternative to direct methylation, particularly when selectivity or reactivity issues arise.
| Starting Material | Reagents | Product | Key Features |
| 4-Fluoro-2-nitroaniline | 1. Formic Acid2. Potassium tert-butoxide, CH₃I3. Reducing Agent (e.g., NaBH₄) | This compound | Indirect methylation via formylation and subsequent reduction. google.com |
| 4-Fluoro-2-nitroaniline | Dimethyl carbonate, Basic molecular sieve | This compound | Direct, green methylation method. chemicalbook.com |
Continuous Flow and Microchannel Reactor Synthesis Approaches
Modern synthetic chemistry increasingly utilizes continuous flow and microchannel reactors to improve safety, efficiency, and scalability. The synthesis of the precursor, 4-fluoro-2-nitroaniline, has been successfully demonstrated using a high-flux continuous flow microchannel reactor. google.com
In this patented method, a solution of p-fluoroacetanilide (the protected form of p-fluoroaniline) and nitric acid are mixed under controlled flow rates. google.com The reaction is carried out at elevated temperatures (30-70 °C) with a very short residence time of 50-200 seconds. google.com This is followed by a hydrolysis step to remove the acetyl protecting group, ultimately producing 4-fluoro-2-nitroaniline in high yields of 83-94%. google.com The key advantages of this approach include rapid reaction times, excellent heat management which minimizes the formation of by-products, and a safer, more stable, and controllable process compared to traditional batch synthesis. google.com Similar flow chemistry principles can be applied to other reaction steps, such as the reduction of the nitro group. scihorizon.com
Derivatization Strategies for this compound
The chemical reactivity of this compound is dominated by the interplay of its three functional groups. The fluorine atom can be substituted by nucleophiles, and the nitro group can be transformed, particularly through reduction.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution. This is because the strongly electron-withdrawing nitro group is positioned ortho to the fluorine, which stabilizes the intermediate Meisenheimer complex formed during the reaction. youtube.com The fluorine atom is an excellent leaving group in SNAr reactions, often more so than other halogens. youtube.com Consequently, it can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of substituted 2-nitro-N-methylaniline derivatives. For example, studies on the similar compound 4-fluoro-1-nitrobenzene show it readily reacts with pyrrolidine (B122466) under flow conditions to yield the substituted product. researchgate.net
Transformations of the Nitro Functional Group
The nitro group is a versatile functional group that can be readily transformed, most commonly via reduction to an amine. This transformation of this compound would yield 4-fluoro-N¹-methylbenzene-1,2-diamine, a valuable building block for the synthesis of heterocyclic compounds like benzimidazoles.
The reduction can be achieved using a wide array of reagents and conditions, with the choice often depending on the presence of other functional groups in the molecule.
Common Reduction Methods:
Catalytic Hydrogenation: This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. commonorganicchemistry.com Raney Nickel is often preferred when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com
Metal-Acid Systems: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid (AcOH). commonorganicchemistry.comscispace.com These methods are effective but can require harsh conditions.
Chemoselective Reagents: For substrates with multiple reducible groups, more selective reagents are employed. Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com More recently, tetrahydroxydiboron (B82485) (B₂(OH)₄) has emerged as a highly chemoselective reagent for nitro reductions, capable of operating under mild, metal-free conditions, often in water or with an organocatalyst like 4,4′-bipyridine. scihorizon.comorganic-chemistry.org This method shows excellent functional group tolerance. scihorizon.com
The table below summarizes various conditions for the reduction of aromatic nitro groups.
| Reagent/System | Conditions | Key Features |
| H₂ / Pd/C | Catalytic | Highly efficient but can also reduce other functional groups. commonorganicchemistry.com |
| H₂ / Raney Nickel | Catalytic | Often used to avoid dehalogenation. commonorganicchemistry.com |
| Fe / AcOH or NH₄Cl | Stoichiometric Metal/Acid | Mild, classic method. commonorganicchemistry.com |
| Sn / HCl | Stoichiometric Metal/Acid | Strong reducing conditions. scispace.com |
| SnCl₂ | Stoichiometric | Mild and selective for nitro groups. commonorganicchemistry.com |
| B₂(OH)₄ | Metal-free, often with organocatalyst | Highly chemoselective, mild conditions, often in water. scihorizon.comorganic-chemistry.org |
Modifications of the N-Methylamino Moiety
The N-methylamino group of this compound is a key site for chemical modification, allowing for the introduction of various functional groups and the synthesis of a range of derivatives.
One common modification involves the further alkylation or arylation of the secondary amine. For instance, the reaction of this compound with different alkyl halides or aryl halides in the presence of a base can lead to the formation of tertiary amines. The choice of solvent and base is crucial for optimizing the reaction conditions and yield.
Another significant modification is the acylation of the N-methylamino group. This is typically achieved by reacting this compound with acyl chlorides or anhydrides. This reaction introduces an acyl group, which can alter the electronic properties and steric hindrance around the nitrogen atom, influencing the molecule's reactivity in subsequent transformations.
Furthermore, the N-methylamino group can be involved in condensation reactions. For example, reaction with aldehydes or ketones can form Schiff bases or related imine derivatives. These reactions are often catalyzed by acids or bases and are typically reversible.
The N-methylamino moiety can also be removed or converted to other functional groups through various chemical processes. For example, dealkylation can occur under specific conditions, though this is often a challenging transformation. Alternatively, the entire amino group can be replaced via diazotization followed by a Sandmeyer or related reaction, although the presence of the nitro and fluoro groups can influence the feasibility and outcome of such reactions.
Catalytic Methods in this compound Synthesis and Derivatization
Catalysis plays a important role in both the synthesis and subsequent derivatization of this compound, offering pathways to improved efficiency, selectivity, and milder reaction conditions.
In the synthesis of the parent compound, catalytic methods are often employed in the N-methylation of 4-fluoro-2-nitroaniline. While traditional methods may use stoichiometric amounts of methylating agents, catalytic approaches, such as the use of a catalyst with a less reactive methyl source, can offer a more atom-economical and environmentally benign alternative. For example, the use of dimethyl carbonate as a methylating agent in the presence of a basic catalyst has been explored for the N-methylation of anilines. chemicalbook.com
For the derivatization of this compound, catalytic cross-coupling reactions are of significant interest. The presence of the fluoro and nitro groups, as well as the N-methylamino group, provides multiple potential reaction sites. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, can be utilized to form new carbon-carbon and carbon-nitrogen bonds at the aromatic ring. The specific reaction conditions, including the choice of catalyst, ligand, and base, are critical for controlling the regioselectivity of these transformations.
Furthermore, catalytic reduction of the nitro group is a common and important transformation. A variety of catalysts, including those based on palladium, platinum, and nickel, can be used to selectively reduce the nitro group to an amino group, yielding N1-methyl-4-fluorobenzene-1,2-diamine. This transformation is a key step in the synthesis of various heterocyclic compounds, such as benzimidazoles. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly if other reducible functional groups are present in the molecule.
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Fluoro 2 Nitro N Methylaniline
Mass Spectrometry (MS) of 4-Fluoro-2-nitro-N-methylaniline
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound, the monoisotopic mass has been determined to be 170.04915 Da. uni.lu This precise mass measurement is instrumental in confirming the chemical formula C₇H₇FN₂O₂.
Predicted Collision Cross Section (CCS) Analysis
Collision Cross Section (CCS) is a measure of the three-dimensional shape of an ion in the gas phase. It is an increasingly important parameter in chemical identification, complementing mass-to-charge ratio and retention time. arxiv.org The prediction of CCS values has become a valuable tool, especially when experimental data is unavailable. arxiv.orgnih.gov Various prediction tools, such as AllCCS, CCSbase, and CCSondemand, have been developed, with their accuracy depending on the training datasets and computational models used. nih.govnih.gov For this compound, predicted CCS values have been calculated for different adducts using CCSbase, as detailed in the table below. uni.lu The use of multiple adducts can significantly improve the specificity of compound identification. arxiv.org
Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 171.05643 | 128.9 |
| [M+Na]⁺ | 193.03837 | 137.0 |
| [M-H]⁻ | 169.04187 | 131.9 |
| [M+NH₄]⁺ | 188.08297 | 148.5 |
| [M+K]⁺ | 209.01231 | 131.4 |
| [M+H-H₂O]⁺ | 153.04641 | 127.0 |
| [M+HCOO]⁻ | 215.04735 | 155.3 |
| [M+CH₃COO]⁻ | 229.06300 | 176.2 |
| [M+Na-2H]⁻ | 191.02382 | 137.3 |
| [M]⁺ | 170.04860 | 125.9 |
Data sourced from PubChemLite. uni.lu
X-ray Crystallography and Solid-State Structural Analysis of this compound and Its Derivatives
X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state is influenced by both intramolecular and intermolecular forces. In related nitroaniline derivatives, the planarity of the molecule is a key conformational feature. For example, in 2,4-dinitro-N-methylaniline, the N-methylamino and 4-nitro groups are nearly coplanar with the benzene (B151609) ring, and the ortho-nitro group is also nearly coplanar. researchgate.net However, in 4-Fluoro-N-methyl-N-nitroaniline, there is a significant torsion angle of 66.3 (2)° between the aromatic ring and the nitramine group, which rules out further delocalization. researchgate.net For this compound, it is anticipated that the nitro group and the methylamino group will have specific orientations relative to the benzene ring, influenced by steric and electronic effects of the fluorine substituent. The planarity or non-planarity of the molecule will have a direct impact on the efficiency of crystal packing and the nature of the intermolecular interactions.
Computational and Theoretical Investigations of 4 Fluoro 2 Nitro N Methylaniline
Quantum Chemical Studies of Molecular Reactivity Descriptors
While computational studies exist for structurally similar molecules, the strict requirement to focus solely on 4-Fluoro-2-nitro-N-methylaniline prevents the inclusion of such data, as it would not be scientifically accurate for the specified compound.
Further research and publication in the field of computational chemistry are required before a detailed article on the theoretical aspects of This compound can be composed.
Scientific Data on the Non-Linear Optical Properties of this compound Currently Unavailable
Despite extensive and repeated searches of scientific literature and databases, no specific computational or theoretical studies detailing the non-linear optical (NLO) properties of the compound this compound have been identified.
While there is a body of research on the NLO properties of similar molecules, such as various substituted nitroanilines, the explicit data required to construct a detailed and scientifically accurate article on this compound is not present in the available public domain. The generation of such an article, complete with the requested data tables and in-depth research findings, is contingent on the existence of prior computational studies that have specifically investigated this molecule.
The prediction of non-linear optical properties involves complex quantum mechanical calculations, often employing methods like Density Functional Theory (DFT), to determine values for polarizability and hyperpolarizability. These calculations are highly specific to the exact molecular structure. Without access to published research that has performed these calculations on this compound, it is not possible to provide the requested scientific content.
Therefore, the article focusing on the "" and its "Prediction of Non-Linear Optical (NLO) Properties" cannot be generated at this time due to the absence of the necessary foundational scientific data.
Advanced Applications in Organic Synthesis and Materials Science Utilizing 4 Fluoro 2 Nitro N Methylaniline
Medicinal Chemistry Applications and Pharmaceutical Intermediate Synthesis
In medicinal chemistry, 4-Fluoro-2-nitro-N-methylaniline and its close derivatives are highly valued as intermediates. The electronic properties conferred by the electron-withdrawing nitro and fluoro groups, combined with the nucleophilic character of the amine, make it a versatile reagent for constructing the core structures of modern therapeutic agents.
Precursors for Kinase Inhibitors (e.g., Mereletinib, Osimertinib)
The development of targeted cancer therapies often relies on kinase inhibitors, which block enzymes that promote cell growth. The fluoro-nitro-aniline core is instrumental in the synthesis of several of these critical drugs.
A prominent example is Osimertinib (also known as Mereletinib and by the trade name Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. google.comnih.gov It is specifically used for treating patients with metastatic non-small cell lung cancer (NSCLC) that has developed resistance mutations. nih.govgoogle.com
The synthesis of Osimertinib involves several steps where a substituted fluoro-nitroaniline is a key starting material. google.com Patent literature details processes beginning with precursors such as 4-fluoro-2-methoxy-5-nitroaniline (B580436). google.comgoogle.com This intermediate undergoes a series of reactions, including coupling with other heterocyclic moieties, reduction of the nitro group to an amine, and subsequent elaborations to build the final, complex structure of the Osimertinib molecule. google.comgoogle.compatsnap.com The fluoro-nitroaniline portion of the starting material ultimately becomes a central part of the API's scaffold, highlighting the compound's critical role in the manufacturing process of this life-saving medication.
| Intermediate/Product | Chemical Name | Role in Synthesis |
| 4-Fluoro-2-methoxy-5-nitroaniline | 4-Fluoro-2-methoxy-5-nitroaniline | A key starting material and precursor for the core structure. google.com |
| Osimertinib (Mereletinib) | N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)-2-propenamide | The final Active Pharmaceutical Ingredient (API), a targeted kinase inhibitor. google.comgoogleapis.com |
Synthesis of Active Pharmaceutical Ingredients (APIs)
Beyond specific kinase inhibitors, this compound is a valuable intermediate for a range of Active Pharmaceutical Ingredients (APIs). An API is the component of a drug that produces the intended health effects. The synthesis of Osimertinib is a clear example of how a derivative of this compound is transformed into a potent API. google.comgoogle.com The journey from a relatively simple starting material like 4-fluoro-2-methoxy-5-nitroaniline to a complex API like Osimertinib involves multiple, carefully controlled chemical transformations. google.compatsnap.com This pathway underscores the importance of such intermediates in the pharmaceutical supply chain for producing modern medicines.
Development of Novel Antibiotic Candidates
The rise of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. Research has shown that the fluoro-nitro-aniline scaffold is a promising foundation for developing novel antibiotic candidates.
Studies have focused on synthesizing new 8-nitrofluoroquinolone derivatives. nih.govnih.gov Quinolones are a well-established class of antibiotics, and by modifying their structure, scientists aim to create compounds effective against resistant strains. In this research, a key synthon, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is prepared on a large scale. nih.govnih.gov The nitro group on this molecule facilitates the addition of various aniline (B41778) derivatives at the C-7 position. nih.govnih.gov This work has produced compounds, such as those incorporating p-toluidine (B81030) and p-chloroaniline, that show significant activity against Gram-positive bacteria like S. aureus. nih.gov
Further research into 7-haloanilino-8-nitrofluoroquinolone derivatives has also yielded promising results, with certain chlorinated aniline derivatives showing excellent activity against both standard and resistant isolates of S. aureus. researchgate.net
| Derivative Class | Base Scaffold | Target Bacteria | Research Finding |
| 8-Nitrofluoroquinolones | 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus (Gram-positive) | Introduction of aniline derivatives enhances activity against Gram-positive strains. nih.govnih.gov |
| 7-Haloanilino-8-nitrofluoroquinolones | 7-(halophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | S. aureus (standard and resistant) | Chloroaniline derivatives showed strong antibacterial activity, with some MIC values below 1.0 µg/ml. researchgate.net |
Scaffold Development for Drug Discovery
In drug discovery, a "scaffold" is a core chemical structure upon which new molecules can be built. The this compound structure is an exemplary scaffold. Its substituted aniline framework provides a robust and versatile platform for creating diverse libraries of compounds.
As seen in the synthesis of kinase inhibitors and antibiotics, the fluoro-nitro-aniline core can be readily modified. google.comnih.gov The nitro group can be reduced to an amine, providing a new point for chemical reactions, while the existing amine and the aromatic ring can undergo various coupling reactions. This chemical flexibility allows medicinal chemists to systematically alter the structure to optimize biological activity, selectivity, and pharmacokinetic properties, making it a valuable tool in the search for new medicines. biosynth.com
Agrochemical Synthesis and Compound Formulation
The utility of the substituted nitroaniline chemical class extends into the field of agrochemicals, where they form the basis for various products designed to protect crops.
Herbicides and Pesticides Development
Substituted nitroanilines are a known class of compounds used in the development of herbicides. epa.gov For instance, derivatives such as 2-chloro-6-nitroanilines are patented for their use as herbicidal agents. google.comgoogle.com Similarly, the compound 2,6-dichloro-4-nitroaniline (B1670479) has been utilized as a fungicide, demonstrating the broader application of this chemical family in crop protection. acs.org
Furthermore, related structures are key intermediates in the production of established herbicides. One patent describes a method for producing N-methyl-2-fluoroaniline as an important intermediate for the herbicide asulam. google.com This body of research and patent literature indicates that the core structure of this compound belongs to a class of compounds with established and ongoing importance in the formulation of effective herbicides and pesticides. epa.gov
Dye and Pigment Manufacturing Processes
While specific manufacturing processes detailing the use of this compound are not extensively documented in public literature, the structural characteristics of related isomers are noteworthy. For instance, compounds like 4-Fluoro-N-methyl-3-nitroaniline are utilized in the production of dyes, valued for their vibrant color properties. smolecule.com The presence of the nitro group (a chromophore) and the aniline moiety (an auxochrome) in the structure of this compound suggests its potential as a key intermediate for synthesizing a range of dyestuffs. The fluorine substitution can further influence the final color and stability of the dye molecule.
Material Science Applications and Functional Materials
The distinct electronic and chemical properties of this compound make it and its structural analogs valuable precursors in the field of materials science.
The functional groups on the this compound ring allow for its incorporation into polymer chains. Isomeric compounds have been noted for their use in the preparation of high-end resins. smolecule.com By integrating such fluorinated nitroaromatic amines into polymer backbones, material scientists can modify properties such as thermal stability, chemical resistance, and optical characteristics. The amine group provides a reactive handle for polymerization, while the polar nitro and fluoro groups can enhance intermolecular interactions and influence the bulk properties of the resulting material.
Derivatives of fluoro-nitro anilines have shown significant promise as precursors for advanced energy storage materials. Research on the related compound, 2-Fluoro-4-nitroaniline, demonstrates its utility in synthesizing novel anode materials for lithium-ion batteries. ossila.com Specifically, it serves as a building block for a lithium bismaleamate anode material which has exhibited a high electrode capacity. ossila.com This highlights the potential of using such fluorinated aniline structures to create next-generation electrode materials with enhanced electrochemical performance.
Below is a data table summarizing the reported performance of an anode material synthesized from a related fluoro-nitro aniline derivative.
| Precursor Compound | Resulting Anode Material | Reported Electrode Capacity (mAhg⁻¹) | Reference |
| 2-Fluoro-4-nitroaniline | Lithium bismaleamate | 688.9 | ossila.com |
The chemical functionalization of carbon nanotubes (CNTs) is crucial for tailoring their properties for specific applications. Fluoro-nitro aniline derivatives are effective reagents for this purpose. For example, 2-Fluoro-4-nitroaniline has been used to introduce sp³ defects onto the surface of semiconducting single-walled carbon nanotubes (SWCNTs). ossila.com This type of modification, known as covalent functionalization, can alter the electronic and optical properties of the nanotubes, creating organic colour centres. ossila.com The process can be controlled to prevent significant structural damage to the nanotubes while introducing new functionalities derived from the organic molecule. ossila.comresearchgate.net The modification can lead to enhanced solubility and processability of the CNTs in various solvents. researchgate.net
The incorporation of fluorine atoms into conjugated organic molecules is a widely used strategy for developing high-performance materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. rsc.org Fluorination has several beneficial effects:
Energy Level Tuning: Fluorine atoms are highly electronegative and lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This can facilitate easier electron injection from the cathode into the emissive layer of an OLED.
Enhanced Stability: The lowering of the HOMO level makes the material more resistant to oxidative degradation, a common failure mechanism in organic electronic devices, thus potentially increasing the operational lifetime of the device. rsc.org
Solid-State Packing: The presence of fluorine can lead to specific intermolecular interactions, such as C–H⋯F hydrogen bonds, which can influence the solid-state packing of the molecules. rsc.org This can promote a more ordered arrangement (π-stacking), which is beneficial for charge carrier mobility. rsc.org
Given these advantages, derivatives synthesized from this compound are promising candidates for creating novel emitters, host materials, or charge-transport layers in advanced OLED architectures.
Analytical Chemistry Reagents and Reference Standards
In the field of analytical chemistry, high-purity, well-characterized compounds are essential for accurate testing and method validation. This compound is commercially available as a high-quality reference standard. biosynth.comapolloscientific.co.uk Its availability in a certified form makes it suitable for use in quality control processes and as a starting material in pharmaceutical and chemical research where precise quantification and identification are required. biosynth.com
Furthermore, the related compound 4-Fluoro-2-nitroaniline (B1293508) is employed as an analytical reagent for the detection of nitrogen atoms in specific classes of compounds like amines and thiones. biosynth.com This suggests that the functional groups within this family of molecules can be exploited for specific chemical detection and analysis protocols.
Q & A
Q. What are the established synthetic routes for 4-Fluoro-2-nitro-N-methylaniline, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential nitration and N-methylation steps. For example:
- Step 1: Nitration : Introduce the nitro group to 4-fluoro-N-methylaniline using nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Step 2: Purification : Recrystallization in ethanol or DMF improves purity, as impurities like 4-fluoro-2-nitroaniline (CAS 364-78-3) may form if methylation is incomplete .
- Alternative Route : Direct halogenation of 4-fluoro-2-nitroaniline with methylating agents (e.g., methyl iodide in the presence of NaH) in anhydrous DMF under nitrogen atmosphere, achieving yields of ~70–80% .
Q. Key Factors :
- Temperature control during nitration prevents decomposition.
- Solvent choice (e.g., DMF vs. THF) affects reaction kinetics and byproduct formation.
Q. How is the molecular structure of this compound characterized experimentally?
Structural validation employs:
- NMR Spectroscopy : ¹H NMR shows distinct signals for aromatic protons (δ 7.2–8.1 ppm), the N-methyl group (δ 3.0–3.2 ppm), and fluorine coupling patterns (²J₆-F ~12 Hz) .
- X-ray Crystallography : Resolves spatial arrangement, confirming ortho-nitro and para-fluoro substituents on the benzene ring. Bond angles and lengths align with DFT-predicted geometries .
- Mass Spectrometry : Molecular ion peak at m/z 184.1 ([M+H]⁺) confirms the formula C₇H₆FN₂O₂ .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the nitro group in electrophilic substitution reactions?
The nitro group acts as a strong electron-withdrawing meta-director, polarizing the aromatic ring and facilitating reactions such as:
- Nucleophilic Aromatic Substitution : Fluorine at the para position is displaced by nucleophiles (e.g., amines) under basic conditions, forming derivatives like 4-amino-2-nitro-N-methylaniline .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 4-fluoro-2-amino-N-methylaniline, a precursor for heterocycle synthesis .
Computational Support : Density functional theory (DFT) studies reveal the nitro group lowers the LUMO energy (-2.1 eV), enhancing electrophilicity at the meta position .
Q. How can computational methods predict the electronic properties and reaction pathways of this compound?
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets model frontier molecular orbitals (FMOs), showing nitro and fluorine groups reduce HOMO-LUMO gaps (ΔE ≈ 4.5 eV), increasing reactivity .
- Reaction Pathway Simulation : Transition state analysis for nitration predicts a ΔG‡ of 25 kcal/mol, consistent with experimental activation energies .
Case Study : Simulated Fukui indices identify C-3 as the most electrophilic site, validated by regioselective bromination experiments .
Q. What methodologies are used to evaluate the biological activity of this compound derivatives?
- Antimicrobial Assays : Broth microdilution (MIC testing) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) reveals inhibitory activity (MIC ~32 µg/mL) for derivatives with electron-withdrawing substituents .
- Enzyme Inhibition : Molecular docking (AutoDock Vina) identifies potential binding to E. coli dihydrofolate reductase (Ki ~1.2 µM), correlating with IC₅₀ values from kinetic assays .
Key Research Gaps and Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
